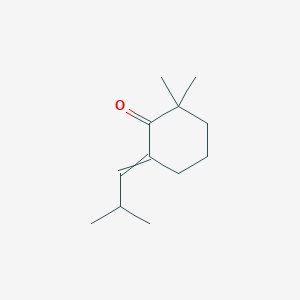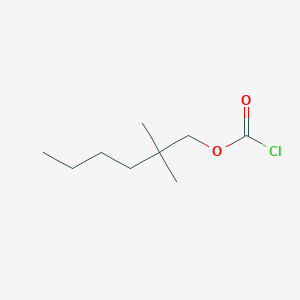
2,2-Dimethylhexyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2 It is a member of the carbonochloridate family, which are esters of chloroformic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexyl carbonochloridate typically involves the reaction of 2,2-dimethylhexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylhexanol+Phosgene→2,2-Dimethylhexyl carbonochloridate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
Aplicaciones Científicas De Investigación
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl carbonochloridate
- 2,2,2-Trichloroethyl carbonochloridate
- Chloromethyl chloroformate
Comparison
Compared to similar compounds, 2,2-Dimethylhexyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and physical properties. For example, the steric hindrance provided by the dimethyl groups can affect the rate of nucleophilic substitution reactions, making it less reactive than linear carbonochloridates.
Propiedades
Número CAS |
88662-76-4 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
Clave InChI |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)COC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
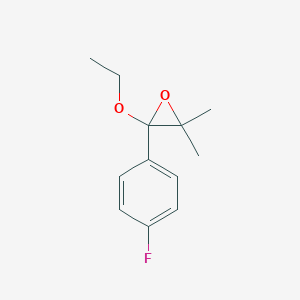
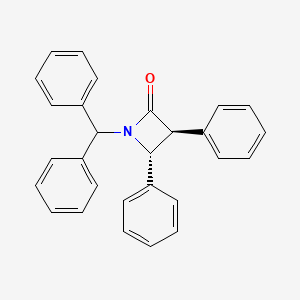


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)

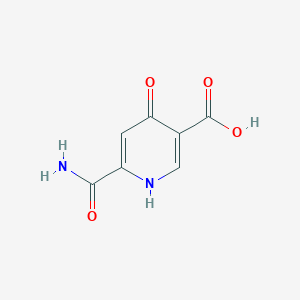
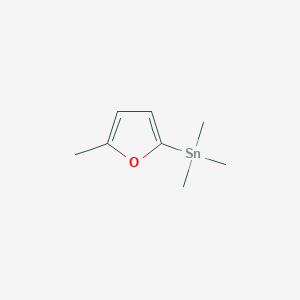
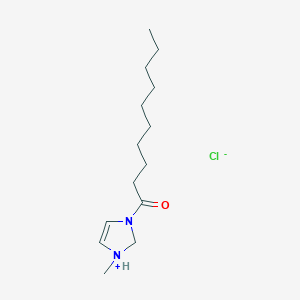
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)

